7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine
描述
Introduction to 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine
Nomenclature and Structural Classification
The compound is formally named This compound under IUPAC guidelines, reflecting its fused bicyclic structure. The imidazo[1,2-c]pyrimidine core consists of a five-membered imidazole ring (positions 1–2–3–4–5) fused to a six-membered pyrimidine ring (positions 6–7–8–9–10–11), with the trifluoromethyl group substituted at position 7 (Figure 1). The numbering follows the fusion pattern where the imidazole’s C2 bonds to the pyrimidine’s C5, creating a bridgehead nitrogen at position 1.
The molecular formula is C$$7$$H$$4$$F$$3$$N$$3$$ , with a molecular weight of 187.12 g/mol. Key structural identifiers include:
The planar aromatic system confers rigidity, while the electron-withdrawing -CF$$_3$$ group alters electronic density, enhancing metabolic stability and lipophilicity.
Historical Development in Heterocyclic Chemistry
The synthesis of imidazo[1,2-c]pyrimidines traces back to early 20th-century methodologies, with the Chichibabin reaction (α-haloketones + 2-aminopyrimidines) serving as a foundational approach. However, traditional methods faced limitations in regioselectivity and functional group tolerance.
Key Advances:
- Multicomponent Reactions (MCRs) : Modern strategies employ MCRs to streamline synthesis. For example, 2-aminopyridines react with α-bromoketones under solvent-free conditions at 60°C, achieving yields >80%.
- Metal-Free Approaches : Recent protocols utilize nitrosation-reduction sequences, as demonstrated by the conversion of 2-phenylimidazo[1,2-a]pyrimidine to 3-amino derivatives, followed by Schiff base formation.
- Catalytic Cyclizations : Copper-catalyzed three-component coupling (2-aminopyridine + aldehyde + terminal alkyne) enables rapid access to diverse derivatives.
Table 1 compares synthetic methodologies:
Significance of Trifluoromethyl Substitution in Medicinal Chemistry
The -CF$$_3$$ group is a cornerstone of modern drug design, imparting distinct advantages:
Electronic and Steric Effects:
- Lipophilicity : The -CF$$3$$ group increases logP by ~1.0 unit compared to -CH$$3$$, enhancing membrane permeability.
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life.
- Binding Affinity : -CF$$_3$$ engages in hydrophobic interactions and weak hydrogen bonds (C-F⋯H), improving target engagement.
Biological Applications:
- Anticancer Agents : Imidazo[1,2-c]pyrimidines with -CF$$3$$ inhibit tubulin polymerization (IC$${50}$$ = 6.1 μM).
- Antifungal Activity : Derivatives exhibit potency against Candida albicans via ergosterol biosynthesis inhibition.
- Immunomodulators : Triazole-substituted analogs act as cGAS inhibitors (IC$$_{50}$$ < 100 nM), blocking STING signaling.
Table 2 highlights biological activities:
| Activity | Target | Potency (IC$${50}$$/EC$${50}$$) | Reference |
|---|---|---|---|
| Tubulin Inhibition | Microtubule dynamics | 6.1 μM | |
| Antifungal | Ergosterol synthesis | 0.5–2.0 μg/mL | |
| cGAS Inhibition | STING pathway | 28–490 nM |
属性
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-3-6-11-1-2-13(6)4-12-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQOWXUEINFDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625327 | |
| Record name | 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425615-36-7 | |
| Record name | 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Cyclocondensation of Aminopyrimidine Precursors with Trifluoromethylating Agents
A common and reliable method involves the cyclization of 2-aminopyrimidine derivatives with trifluoromethyl-containing reagents. For example, the reaction of 5-chloro-2-aminopyrimidine with trifluoroacetic anhydride in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures leads to the formation of this compound derivatives. This method is scalable and adaptable for industrial synthesis, often optimized by controlling temperature, solvent, and base concentration to maximize yield and purity.
Condensation and Multicomponent Reactions
Condensation reactions between suitable precursors under acidic or basic conditions can form the imidazo[1,2-c]pyrimidine core with the trifluoromethyl group introduced either pre- or post-cyclization. Multicomponent reactions (MCRs) that combine three or more reactants in a single step have also been reported, offering mild reaction conditions and operational simplicity. These methods often use metal catalysts or proceed under metal-free conditions to enhance environmental compatibility.
Oxidative Coupling and Tandem Reactions
Oxidative coupling methods utilize metal catalysts to join two molecular fragments, forming the fused heterocyclic system with the trifluoromethyl substituent. Tandem reactions, which involve sequential transformations in one pot without isolating intermediates, have been developed to improve efficiency and reduce waste. These approaches are particularly useful for complex derivatives and allow for functional group diversity on the imidazo[1,2-c]pyrimidine scaffold.
Reaction Conditions and Reagents
| Method | Key Reagents/Conditions | Solvent(s) | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation | 5-chloro-2-aminopyrimidine, trifluoroacetic anhydride, K2CO3 | DMF | Elevated (80–120 °C) | 70–90 | Scalable, industrially relevant |
| Condensation Reactions | Aminopyrimidine derivatives, acid/base catalysts | Ethanol, water, or mixed solvents | Mild to reflux | 60–85 | Suitable for diverse substituents |
| Multicomponent Reactions | Multiple reactants, metal catalysts or metal-free | Methanol, acetic acid mixtures | Room temp to reflux | 50–80 | One-pot, operationally simple |
| Oxidative Coupling | Metal catalysts (e.g., Cu, Pd), oxidants | Organic solvents | Moderate to high | 55–75 | Enables complex substitutions |
| Tandem Reactions | Sequential reagents in one pot | Various | Controlled | 65–85 | Efficient, reduces purification steps |
Detailed Research Findings
Cyclocondensation Example
A representative synthesis involves reacting 5-chloro-2-aminopyrimidine with trifluoroacetic anhydride in DMF with potassium carbonate as a base. The reaction proceeds under reflux for several hours, yielding 5-chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine with yields typically above 80%. Purification is achieved by recrystallization or column chromatography. Spectroscopic analysis (¹H/¹³C NMR, IR) confirms the structure, with characteristic trifluoromethyl C-F stretches observed in the IR spectrum around 1100–1250 cm⁻¹.
Multicomponent and Condensation Reactions
Studies have shown that combining aminopyrimidine derivatives with trifluoromethyl ketones or esters in acidic media (e.g., methanol/phosphoric acid mixtures) under reflux can produce trifluoromethylated imidazo[1,2-c]pyrimidines efficiently. For instance, the reaction of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoroacetoacetate in methanol/phosphoric acid yielded trifluoromethylated fused heterocycles with yields up to 90% after 24 hours. Optimization of solvent mixtures and acid concentration was critical to maximize conversion and yield.
Industrial Scale and Green Chemistry Considerations
Industrial methods often employ continuous flow reactors to maintain consistent temperature and pressure, improving reproducibility and yield. Metal-free and aqueous synthesis routes have been developed to reduce environmental impact, using water or ethanol as solvents and avoiding toxic metal catalysts. These methods maintain comparable yields while enhancing sustainability.
Purification and Characterization
Purification typically involves:
- Column Chromatography: Silica gel with hexane/ethyl acetate gradients.
- Recrystallization: Ethanol/water mixtures.
- HPLC: Reverse-phase C18 columns for purity assessment.
Characterization techniques include:
- NMR Spectroscopy (¹H, ¹³C): Confirms substitution pattern and trifluoromethyl incorporation.
- IR Spectroscopy: Identifies functional groups, especially C-F stretches.
- Mass Spectrometry (ESI-MS): Confirms molecular weight.
- Elemental Analysis: Validates purity and stoichiometry.
- X-ray Crystallography: Used for structural confirmation when crystalline samples are available.
Summary Table of Preparation Methods
| Preparation Method | Advantages | Limitations | Typical Yield (%) | Industrial Applicability |
|---|---|---|---|---|
| Cyclocondensation | High yield, scalable | Requires elevated temperature | 70–90 | High |
| Multicomponent Reactions | One-pot, mild conditions | Moderate yields | 50–80 | Moderate |
| Oxidative Coupling | Enables complex substitutions | Requires metal catalysts | 55–75 | Moderate |
| Tandem Reactions | Efficient, reduces steps | Requires careful control | 65–85 | Moderate |
| Metal-free/Aqueous Methods | Environmentally friendly | May require longer reaction times | 60–80 | Increasing |
化学反应分析
Types of Reactions: 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学研究应用
Chemical Properties and Structure
The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The imidazo[1,2-c]pyrimidine scaffold contributes to its diverse chemical reactivity and biological activities. The electron-withdrawing nature of the trifluoromethyl group significantly influences the compound's reactivity, making it a valuable building block in drug design.
Medicinal Chemistry Applications
7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine serves as a crucial scaffold for developing novel pharmaceuticals. Its applications in medicinal chemistry include:
- Antimicrobial Activity : Derivatives of this compound exhibit potent antibacterial properties against various gram-positive and gram-negative bacteria. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections.
- Antiparasitic Agents : The structural similarity of this compound to purine bases indicates its potential role in nucleic acid interactions, which could lead to new treatments for parasitic infections.
- Anti-inflammatory Properties : Research indicates that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vivo and in vitro studies have shown promising results against various inflammatory conditions.
- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. For instance, studies have shown that certain derivatives exhibit significant cytotoxic effects against MCF-7 breast cancer cells .
Drug Discovery
The unique properties of this compound make it an attractive candidate in drug discovery:
- Lead Compound Development : Its structural characteristics allow it to serve as a lead compound for developing drugs targeting specific biological pathways associated with diseases like cancer and inflammation.
- Scaffold Modification : Researchers have explored scaffold modifications to enhance the pharmacological profile of this compound. For example, modifications can improve selectivity and potency against specific biological targets while reducing off-target effects .
Case Study 1: Antimicrobial Efficacy
A study evaluated various derivatives of this compound for their antibacterial activity. Compounds were tested against multiple bacterial strains, revealing that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.
Case Study 2: Anti-inflammatory Activity
In a controlled experiment using murine models, derivatives were administered to assess their anti-inflammatory effects. Results indicated a marked reduction in inflammatory markers when treated with these compounds compared to controls.
作用机制
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Table 1: Key Bioactivity Data for Imidazo-Fused Bicyclic Compounds
Key Observations :
- Potency Trends : Imidazo[1,2-a]pyridines lacking additional nitrogen (e.g., imidazo[1,2-a]pyridine-3-carboxylates) exhibit superior antitubercular potency (MIC: 0.1–2 μM) compared to imidazo[1,2-c]pyrimidines (MIC: 1–9 μM). This suggests that nitrogen placement in the fused system significantly impacts activity .
- Role of Trifluoromethyl: The CF₃ group at the 7-position enhances metabolic stability and target affinity. For example, 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid derivatives show improved pharmacokinetic profiles over non-fluorinated analogs .
- Chlorinated Derivatives : 5-Chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine (GF21728) is a research tool for kinase inhibition studies, though its exact IC₅₀ remains unquantified in public data .
Key Observations :
- Efficiency : One-pot syntheses for imidazo[1,2-c]pyrimidines avoid intermediate isolation, improving yields (70–85%) .
- Versatility : Imidazo[1,2-a]pyrimidines benefit from multi-component reactions, enabling rapid diversification of substituents .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound | Molecular Formula | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|
| This compound | C₇H₄F₃N₃ | 2.1 | 0.15 (DMSO) | >6 |
| Imidazo[1,2-a]pyridine | C₇H₆N₂ | 1.8 | 0.30 (Water) | 3–4 |
| 5-Chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine | C₇H₃ClF₃N₃ | 2.5 | 0.10 (DMSO) | >8 |
Key Observations :
- Lipophilicity : The CF₃ group increases LogP (2.1 vs. 1.8 for imidazo[1,2-a]pyridine), enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability: Chlorinated derivatives (t₁/₂ >8 h) exhibit longer half-lives than non-halogenated analogs due to reduced cytochrome P450 susceptibility .
生物活性
7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step processes that include the formation of imidazole and pyrimidine rings. Various synthetic routes have been explored to optimize yield and purity. For example, one method involves the reaction of imidazole derivatives with trifluoromethylating agents under specific conditions to yield the desired compound efficiently .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that this compound has potent activity against various bacterial strains and fungi. It has been particularly effective against Gram-positive bacteria, which are often more resistant to conventional antibiotics .
Antiparasitic Effects
In addition to its antimicrobial properties, this compound also shows antiparasitic activity. Studies have demonstrated its effectiveness against certain protozoan parasites, suggesting potential applications in treating diseases such as malaria and leishmaniasis .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity . The compound's mechanism may involve the inhibition of key signaling pathways associated with cancer cell growth and survival.
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on MCF-7 cells, reporting an IC50 value of approximately 15.3 µM. This indicates a strong potential for further development as an anticancer agent .
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains, showing significant inhibition with minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 µg/mL for various pathogens .
- Antiparasitic Action : The compound was evaluated for its effects on protozoan parasites in vitro, demonstrating promising results with effective concentrations leading to reduced parasite viability .
Data Tables
常见问题
Q. What are the established synthetic routes for 7-(trifluoromethyl)imidazo[1,2-c]pyrimidine and its derivatives?
The core structure is typically synthesized via cyclization reactions. For example, 2-thioxocytosine can be cyclized with chloroacetyl chloride to form imidazo[1,2-c]pyrimidine, followed by trifluoromethyl group introduction using fluorinated reagents . Alternative routes include condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds, such as ketenes or acetylenic esters, under reflux conditions in polar aprotic solvents like DMF or THF . Purification often involves column chromatography with silica gel and solvents such as ethyl acetate/hexane mixtures .
Q. What analytical techniques are critical for characterizing imidazo[1,2-c]pyrimidine derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions, particularly for distinguishing between isomeric products . Infrared (IR) spectroscopy identifies functional groups like C-F stretches (~1100 cm⁻¹) in trifluoromethyl groups . X-ray crystallography resolves ambiguous structural features, such as fused ring conformations, and validates DFT-predicted geometries . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, especially for halogenated derivatives .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the photophysical properties of imidazo[1,2-c]pyrimidine-based fluorophores?
The electron-withdrawing trifluoromethyl group enhances fluorescence quantum yields by reducing non-radiative decay pathways. This effect is studied via UV-Vis absorption and emission spectroscopy, complemented by DFT calculations to map electron density distribution and excited-state dynamics . For example, derivatives with para-substituted electron-donating groups (e.g., -OCH₃) exhibit bathochromic shifts due to extended conjugation, while trifluoromethyl groups stabilize the LUMO, reducing energy gaps .
Q. How can researchers resolve contradictions in antimicrobial activity data among structurally similar imidazo[1,2-c]pyrimidine derivatives?
Discrepancies in minimum inhibitory concentrations (MICs) may arise from assay media differences (e.g., GAS vs. 7H12 broth) or bacterial strain specificity. Methodological solutions include:
- Standardizing growth conditions (pH, temperature, and inoculum size) .
- Performing comparative structure-activity relationship (SAR) studies to isolate electronic or steric effects .
- Validating results with time-kill assays or biofilm inhibition tests to assess bacteriostatic vs. bactericidal effects .
Q. What methodological strategies optimize antitumor activity through scaffold modifications?
Scaffold-switching (e.g., replacing pyrimidine with pyrazine) retains potency but alters solubility and bioavailability. Key approaches include:
- Introducing hydrophilic groups (e.g., -OH, -NH₂) at the 5-position to enhance water solubility without compromising planar aromaticity required for DNA intercalation .
- Leveraging trifluoromethyl groups to improve metabolic stability and membrane permeability, as evidenced by logP measurements and hepatic microsomal assays .
- Pairing in vitro cytotoxicity (e.g., MTT assays) with in vivo xenograft models to evaluate efficacy and toxicity thresholds .
Q. What challenges arise in regioselective functionalization of imidazo[1,2-c]pyrimidine, and how are they addressed?
Competing reactivity at N1, C3, and C5 positions complicates regioselective substitution. Strategies include:
- Using directing groups (e.g., -Br at C6) to steer cross-coupling reactions (e.g., Suzuki-Miyaura) toward specific sites .
- Employing Lewis acid catalysts (e.g., CuI) to favor C-H activation at electron-deficient positions adjacent to the trifluoromethyl group .
- Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
